![molecular formula C15H12N4O4 B187247 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole CAS No. 60059-87-2](/img/structure/B187247.png)
2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole, also known as DNMBI, is a benzimidazole derivative that has been extensively studied for its potential applications in various fields of scientific research. DNMBI is a yellow crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform. This compound has been found to possess several interesting properties that make it a promising candidate for use in various scientific applications.
Mechanism Of Action
The exact mechanism of action of 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole is not well understood. However, it is believed that this compound acts as a fluorescent probe by binding to specific proteins or biomolecules in cells and tissues. This binding results in a change in the fluorescence properties of 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole, which can be detected using various imaging techniques.
Biochemical And Physiological Effects
2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole has been found to have minimal toxicity in vitro and in vivo. This compound has been shown to be non-cytotoxic and non-genotoxic, making it a safe candidate for use in various scientific applications. Additionally, 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole has been found to be stable under various physiological conditions, making it an ideal candidate for use in vivo.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole in lab experiments is its excellent fluorescent properties. This compound can be used to label specific proteins or biomolecules in cells and tissues, allowing for their visualization using various imaging techniques. Additionally, 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole has been found to be stable under various physiological conditions, making it an ideal candidate for use in vivo. However, one of the limitations of using 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole is its low yield in synthesis, which can make it expensive to use in large-scale experiments.
Future Directions
There are several future directions for the use of 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole in scientific research. One potential application of this compound is in the field of cancer research. 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole can be used to label specific cancer cells, allowing for their detection and visualization using various imaging techniques. Additionally, 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole can be used to study the mechanisms of action of various cancer drugs, allowing for the development of more effective treatments. Another potential application of 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole is in the field of neuroscience. This compound can be used to label specific neurons or neural pathways, allowing for their visualization and study. Additionally, 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole can be used to study the mechanisms of action of various neurological disorders, allowing for the development of more effective treatments.
Synthesis Methods
2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole can be synthesized through a multi-step process that involves the reaction of 2,4-dinitrobenzaldehyde with methylamine to form 2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole. This intermediate is then further reacted with methyl iodide to yield the final product, 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole. The overall yield of this synthesis method is around 20%.
Scientific Research Applications
2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of fluorescent labeling. 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole has been found to possess excellent fluorescent properties, making it an ideal candidate for use in various imaging techniques.
properties
CAS RN |
60059-87-2 |
|---|---|
Product Name |
2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole |
Molecular Formula |
C15H12N4O4 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C15H12N4O4/c1-9-2-5-12-13(6-9)17-15(16-12)7-10-3-4-11(18(20)21)8-14(10)19(22)23/h2-6,8H,7H2,1H3,(H,16,17) |
InChI Key |
UEYCPPADWNIXET-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)
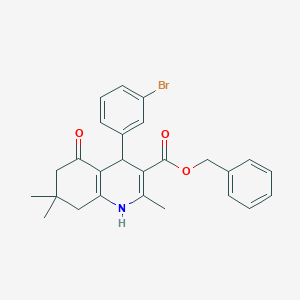
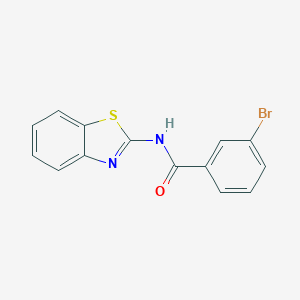
![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)
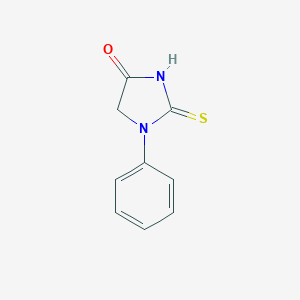
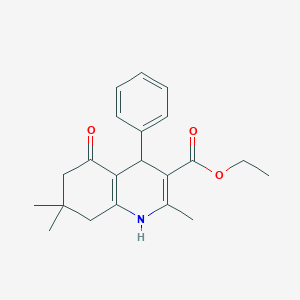
![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)

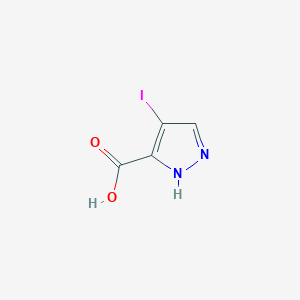



![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)